Atropine hydrochloride
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Overview
Description
The 3(S)-endo isomer of atropine.
Scientific Research Applications
Application in Anticholinesterase Poisoning Treatment
Atropine hydrochloride is significantly used in treating poisonings caused by anticholinesterase pesticides. It has been shown to be effective in managing symptoms and improving recovery outcomes in such cases. Researchers developed a sensitive method to determine atropine levels in serum during therapy for anticholinesterase poisoning, highlighting its critical role in treatment (Papoutsis et al., 2012). Further, studies have investigated the efficacy of atropine and its combination with other agents like Penehyclidine Hydrochloride in treating acute organophosphorus pesticide poisoning, emphasizing its therapeutic value (Jiang Chun-fen, 2014), (Huang Zi-tong, 2009).
Usage in General Anesthesia
This compound has been studied for its effects in general anesthesia. It is used preoperatively to manage specific anesthesia-related complications. Studies have compared atropine with agents like Penehyclidine Hydrochloride, focusing on their impact on intrapulmonary shunt and other perioperative variables (Huang Shao-qiang, 2010).
Investigating Drug Associations and Conditional Responses
Research has also explored the associative effects of this compound when used in combination with other drugs. For instance, it was found to elicit a conditional hyperthermia in rats when paired with hypothermia-inducing agents, indicating its potential in understanding drug interactions and responses (Taukulis, 2004).
Role in Myopia Control
In ophthalmology, this compound has been studied extensively for controlling myopia progression in children. Lower concentrations of atropine, such as 0.01%, have been found effective in controlling myopia with minimal side effects, making it a promising agent in this domain (Chia et al., 2012), (Yam et al., 2019).
Properties
CAS No. |
33952-38-4 |
---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
InChI Key |
OJIPQOWZZMSBGY-ZZJGABIISA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
33952-38-4 5934-50-9 |
|
Pictograms |
Acute Toxic |
Synonyms |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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